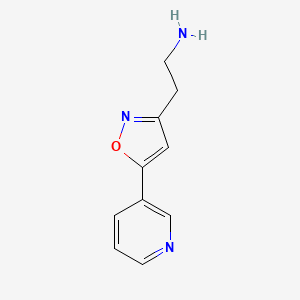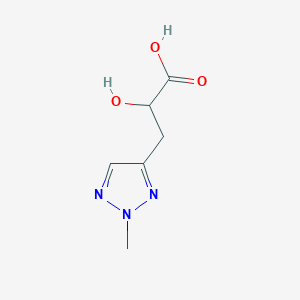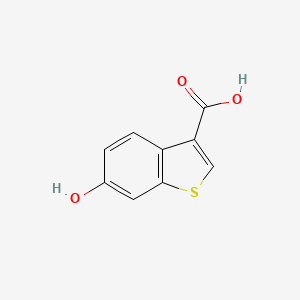![molecular formula C13H18O B13308384 2-Methyl-2-[4-(propan-2-yl)phenyl]propanal](/img/structure/B13308384.png)
2-Methyl-2-[4-(propan-2-yl)phenyl]propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[4-(propan-2-yl)phenyl]propanal is an organic compound with the molecular formula C13H18O. It is also known by other names such as isopropyl phenyl propionaldehyde. This compound is characterized by the presence of a propanal group attached to a phenyl ring, which is further substituted with an isopropyl group. It is commonly used in various industrial applications, including as a fragrance agent due to its pleasant odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(propan-2-yl)phenyl]propanal typically involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form isopropylbenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanal to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process also involves purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-[4-(propan-2-yl)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 2-Methyl-2-[4-(propan-2-yl)phenyl]propanoic acid.
Reduction: 2-Methyl-2-[4-(propan-2-yl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2-[4-(propan-2-yl)phenyl]propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry due to its pleasant odor and stability.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-[4-(propan-2-yl)phenyl]propanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the compound’s hydrophobic phenyl ring allows it to interact with lipid membranes, potentially affecting membrane-associated processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-phenylpropanal: Similar structure but lacks the isopropyl group.
3,4-Methylenedioxyphenylpropan-2-one: Contains a methylenedioxy group instead of the isopropyl group.
2-Phenylpropanal: Lacks the methyl and isopropyl groups.
Uniqueness
2-Methyl-2-[4-(propan-2-yl)phenyl]propanal is unique due to the presence of both the isopropyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific fragrance profiles and chemical stability.
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
2-methyl-2-(4-propan-2-ylphenyl)propanal |
InChI |
InChI=1S/C13H18O/c1-10(2)11-5-7-12(8-6-11)13(3,4)9-14/h5-10H,1-4H3 |
Clave InChI |
HGECJFVPNUYRJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


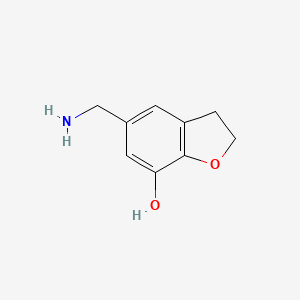
![N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine](/img/structure/B13308307.png)
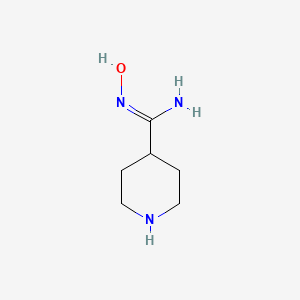
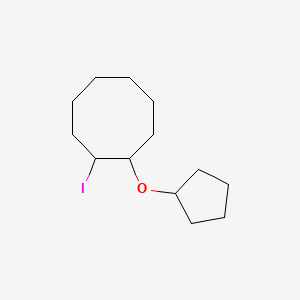
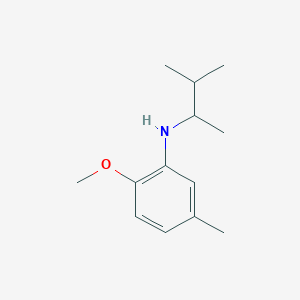

![3-[2-(Methylsulfanyl)ethoxy]azetidine](/img/structure/B13308343.png)
![N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B13308347.png)
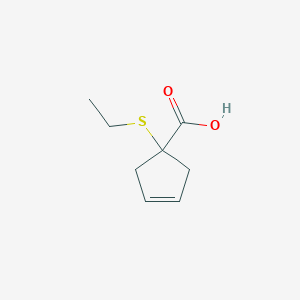
![(1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine](/img/structure/B13308351.png)
![3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13308360.png)
